6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13Cl2N3 |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H |
InChI Key |
PVSZGCQTXFUHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Knoevenagel Condensation : Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone precursors.
-
Michael Addition : Propanedinitrile undergoes nucleophilic attack on the α,β-unsaturated ketone.
-
Cyclization : Alkoxide-mediated intramolecular cyclization forms the pyridine ring, followed by dehydration.
Typical Conditions :
Post-Functionalization:
The nitrile groups in intermediates like 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are reduced to primary amines using LiAlH4 or catalytic hydrogenation (H₂/Pd-C). Subsequent treatment with HCl yields the dihydrochloride salt.
Reductive Amination of Bicyclic Ketones
Reductive amination offers a direct route to introduce amine groups into the cyclopenta[c]pyridine scaffold. This method is exemplified in the synthesis of related diazepane derivatives.
Procedure:
-
Ketone Activation : The cyclopenta[c]pyridin-5-one intermediate is treated with an excess of ammonia or a primary amine.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ selectively reduces the imine intermediate.
Optimized Conditions :
Acidification to Dihydrochloride:
The free base is dissolved in anhydrous ether and treated with HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.
Multi-Step Synthesis from Pyridine Precursors
A modular approach starts with substituted pyridines, leveraging cross-coupling and cyclization reactions.
Example Pathway:
-
Suzuki-Miyaura Coupling : 4-Chloropyridine derivatives react with boronic acids to install aryl groups.
-
Ring-Closing Metathesis : Grubbs catalyst facilitates the formation of the cyclopentane ring.
-
Amination : Palladium-catalyzed Buchwald-Hartwig amination introduces the 1,7-diamine groups.
Critical Parameters :
-
Catalyst: Pd₂(dba)₃/Xantphos for amination
-
Ligand: BINAP or BrettPhos
-
Solvent: Toluene or dioxane
Catalytic Oxidation Followed by Amination
Manganese-catalyzed oxidation of CH₂ groups adjacent to pyridine moieties generates ketone intermediates, which are subsequently aminated.
Oxidation Step:
Reductive Amination:
The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN to produce the diamine, followed by HCl salt formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives have been explored for their pharmacological properties. Research indicates that these compounds can act as inhibitors for various biological targets, particularly in the treatment of neurological disorders and cancer.
- Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, suggesting potential as anticancer agents. The mechanism of action involves the modulation of signaling pathways critical for tumor growth and survival .
Corrosion Inhibition
Recent studies have highlighted the effectiveness of 6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives as corrosion inhibitors for metals in acidic environments.
- Research Findings : The synthesized derivatives were tested in a molar sulfuric acid medium, showing superior inhibition efficiency through electrochemical measurements and surface morphology analysis. These compounds act as mixed-type inhibitors, effectively protecting steel alloys from corrosion .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
- Synthesis Methodology : A novel method involving cyclocondensation reactions has been developed to create new derivatives with enhanced biological activities. The use of sodium alkoxide solutions has proven effective in facilitating these reactions .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Differences and Implications
Core Ring Fusion Position
- Target Compound : Cyclopentane fused to pyridine at the [c] position. This fusion alters electron distribution and steric accessibility compared to [b]-fused analogs.
- Cyclopenta[b]pyridine Derivatives (e.g., –7): Pyridine fused at the [b] position, resulting in distinct electronic environments. For example, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride () has a single amine at position 7, whereas the target compound features diamines at positions 1 and 7 .
Substituent Variability
- Target Compound : 1,7-Diamine groups with dihydrochloride counterions.
- Analog 1 : 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride () has a methanamine group at position 3, leading to increased molecular weight (221.13 g/mol vs. ~221 g/mol estimated for the target) and altered steric effects .
- Analog 2 : CAPD derivatives () feature nitrile groups at position 3, enhancing corrosion inhibition efficiency (97.7%) via adsorption .
Chirality
- (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride () highlights the role of stereochemistry in biological activity. The target compound’s diamine configuration (if chiral) could further differentiate its interactions .
Physicochemical Properties
Functional Performance
Corrosion Inhibition
- CAPD Derivatives (): Achieve 97.7% inhibition efficiency in sulfuric acid via mixed physical/chemical adsorption on carbon steel. Adsorption follows the Langmuir isotherm .
- Target Compound : The diamine groups could enhance adsorption through multiple binding sites, but steric hindrance from the [c]-fusion might reduce surface coverage compared to [b]-fused analogs.
Computational Insights
- Density Functional Theory (DFT) and Monte Carlo (MC) simulations () correlate inhibitor efficiency with molecular structure. The target’s electronic profile (e.g., amine basicity, charge distribution) would require similar computational validation .
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride (CAS No. 2096419-54-2) is a chemical compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 2096419-54-2
Research indicates that compounds similar to 6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives exhibit various biological activities. These include:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication. For instance, the compound has been evaluated for its efficacy against respiratory syncytial virus (RSV), demonstrating an effective dose (EC) range between 5–28 μM in inhibiting viral replication .
- Antitumor Activity : Studies have indicated that certain analogs can exhibit cytotoxic effects against various cancer cell lines. A notable example includes a derivative that showed significant inhibition of cell proliferation in human cancer cells with IC values in the micromolar range .
Antiviral Studies
A recent study highlighted the antiviral potential of related compounds, where a derivative exhibited an EC of approximately 0.12 mmol/L against RSV, outperforming ribavirin in terms of efficacy . This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could yield more effective antiviral agents.
Antitumor Activity
In a comprehensive screening of various heterocyclic compounds, derivatives similar to 6,7-Dihydro-5H-cyclopenta[c]pyridine were found to possess significant antitumor activity. One study reported an IC value of 9.19 μM against specific cancer cell lines, indicating a strong potential for development into therapeutic agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods are used to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (nitrogen/argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or reactive substances .
- Emergency Response : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. In case of ingestion, administer activated charcoal (1 g/kg body weight) and contact a poison control center .
Q. How can researchers synthesize and characterize derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine scaffolds?
- Methodological Answer :
- Synthesis : Utilize multi-step reactions, such as cyclocondensation of substituted cyclopentanones with ammonia derivatives under reflux conditions. For example, thiophene-substituted derivatives can be synthesized via Friedel-Crafts alkylation followed by ring-closing reactions .
- Characterization : Confirm structures using FT-IR (to identify functional groups like C=N stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and cyclopentane ring carbons), and mass spectrometry (for molecular ion validation) .
Q. What solvents are optimal for dissolving this compound, and how does pH affect its stability?
- Methodological Answer :
- Solubility : The compound is polar due to its dihydrochloride salt form. Test solubility in DMSO (high solubility for stock solutions) or aqueous buffers (e.g., PBS at pH 7.4) with sonication.
- pH Stability : Conduct accelerated stability studies by incubating the compound at varying pH levels (2–10) and temperatures (25–40°C). Monitor degradation via HPLC-UV at 254 nm to identify optimal storage buffers .
Advanced Research Questions
Q. How can computational modeling guide the design of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities of derivatives (e.g., thiophene- or halogen-substituted analogs) to target receptors (e.g., kinases or GPCRs). Validate predictions with in vitro assays.
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 4) with activity data to derive predictive models. For example, chloro- or bromo-substituted derivatives may enhance lipophilicity and membrane permeability .
Q. What experimental strategies resolve contradictions in reported physical properties (e.g., boiling point or pKa) of cyclopenta[c]pyridine derivatives?
- Methodological Answer :
- Data Validation : Replicate measurements using standardized methods (e.g., differential scanning calorimetry for melting points, potentiometric titration for pKa). For instance, predicted pKa values (e.g., 1.39 ± 0.20 ) should be cross-checked with experimental titrations in aqueous/organic solvent mixtures.
- Environmental Controls : Ensure consistent inert gas environments during measurements to avoid oxidation artifacts, which may explain discrepancies in boiling points (e.g., 236.5 ± 40.0°C vs. literature values).
Q. How do high-pressure synthesis conditions improve yields of cyclopenta[c]pyridine-based heterocycles?
- Methodological Answer :
- High-Pressure Reactors : Employ autoclave systems at 10–100 bar to accelerate Diels-Alder or cycloaddition reactions. For example, scaled-up synthesis of benzo-fused derivatives achieved >90% yield under 50 bar nitrogen .
- Green Metrics : Calculate process efficiency using E-factor (kg waste/kg product) and compare with traditional methods. High-pressure synthesis often reduces solvent waste and reaction time .
Q. What mechanistic insights explain the reactivity of 6,7-dihydro-5H-cyclopenta[c]pyridine in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR to identify intermediates. For example, dehydrohalogenation of 2-chloro derivatives generates electrophilic sites at position 2, facilitating NAS with amines or thiols .
- Isotopic Labeling : Use ¹⁵N-labeled ammonia to track regioselectivity in amination reactions, revealing preferential substitution at electron-deficient carbon positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
